molecular formula C16H16N5NaO8S B13154568 Ceftizoximesodium

Ceftizoximesodium

Cat. No.: B13154568
M. Wt: 461.4 g/mol
InChI Key: YDRYQCBMSLOZEP-IMTJYWFQSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of ceftizoxime sodium involves several steps:

    Reduction of Temperature: The temperature of purified water is reduced to 0-5°C.

    Addition of Ceftizoxime Acid: Ceftizoxime acid is added to the purified water, followed by a buffer solution.

    Salt Formation: A salt-forming agent is added to the solution, maintaining the temperature at 0-5°C, and stirred until clear.

    Addition of Sodium Chloride: Sodium chloride is added to the solution and stirred until clear.

    Decolorization: Activated carbon is added to the filtrate for decolorization, followed by filtration.

    Crystallization: The temperature of the solution is controlled at 13-15°C, ethanol is added, and ceftizoxime sodium seed crystals are grown.

Chemical Reactions Analysis

Ceftizoxime sodium undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Reduction: Reduction reactions are less common for ceftizoxime sodium.

    Substitution: It can undergo substitution reactions, particularly involving the beta-lactam ring.

    Common Reagents and Conditions: Typical reagents include beta-lactamase inhibitors and other cephalosporins. Conditions often involve aqueous solutions and controlled temperatures.

    Major Products: The major products formed from these reactions include various cephalosporin derivatives.

Scientific Research Applications

Ceftizoxime sodium is a third-generation cephalosporin antibiotic with a broad spectrum of antibacterial activity and stability against β-lactamase . It has been used to treat a variety of infections caused by susceptible bacteria .

Clinical Efficacy

Ceftizoxime has demonstrated efficacy in treating various infections :

  • Genitourinary tract infection 97%
  • Respiratory tract infection 92%
  • Skin and soft tissue infection 97%
  • Peritonitis 96%
  • Bacteremia 89%
  • Meningitis 100%
  • Infection in neonates 88.2%
  • Pediatric patients 100%
  • Infections in neutropenic, immunocompromised patients 67%

Ceftizoxime is effective against a range of bacteria, including Escherichia coli, Klebsiella, Proteus, Serratia, Neisseria, Enterobacter, Citrobacter, Haemophilus, streptococci, and staphylococci . Clinical therapeutic trials have shown good to excellent responses in 81% of cases .

Microbiology Applications

Ceftizoxime Sodium is used in clinical in vitro microbiological antimicrobial susceptibility tests, such as panels, discs, and MIC strips, against Gram-positive and Gram-negative microbial isolates . Medical microbiologists use antimicrobial susceptibility testing (AST) results to recommend antibiotic treatment options .

Conditions Treated

Ceftizoxime is indicated for treating infections caused by susceptible strains of microorganisms :

  • Lower Respiratory Tract Infections
  • Urinary Tract Infections
  • Gonorrhea
  • Pelvic Inflammatory Disease
  • Intra-Abdominal Infections
  • Septicemia
  • Skin and Skin Structure Infections
  • Bone and Joint Infections
  • Meningitis

Mechanism of Action

Ceftizoxime sodium exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis and death. It has excellent beta-lactamase stability and is effective against many gram-negative, nosocomially acquired pathogens .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H16N5NaO8S

Molecular Weight

461.4 g/mol

IUPAC Name

sodium;(6S,7R)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-[[(E)-N'-hydroxycarbamimidoyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C16H17N5O8S.Na/c1-27-20-9(8-3-2-4-28-8)12(22)18-10-13(23)21-11(15(24)25)7(6-30-14(10)21)5-29-16(17)19-26;/h2-4,10,14,26H,5-6H2,1H3,(H2,17,19)(H,18,22)(H,24,25);/q;+1/p-1/b20-9-;/t10-,14+;/m1./s1

InChI Key

YDRYQCBMSLOZEP-IMTJYWFQSA-M

Isomeric SMILES

CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@H]3N(C2=O)C(=C(CS3)CO/C(=N/O)/N)C(=O)[O-].[Na+]

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=NO)N)C(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.